molecular formula C18H18N2O5S B409356 methyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 324543-33-1

methyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Número de catálogo: B409356
Número CAS: 324543-33-1
Peso molecular: 374.4g/mol
Clave InChI: RBHFMMFBIJIADY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine scaffold. Its structure includes a 4-acetyloxyphenyl substituent at position 6, a methyl group at position 8, and a methyl ester at position 5.

Propiedades

IUPAC Name

methyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-10-15(17(23)24-3)16(20-14(22)8-9-26-18(20)19-10)12-4-6-13(7-5-12)25-11(2)21/h4-7,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHFMMFBIJIADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Methyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes the available data regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrimido[2,1-b][1,3]thiazine class and features a complex structure characterized by the following:

  • Molecular Formula : C18H18N2O5S
  • Molecular Weight : 366.41 g/mol
  • SMILES Notation : CC(=O)Oc1ccc(cc1)C(=O)N2C(=O)C(=CN2C(=O)C)C(=O)OC

This structure suggests potential interactions with biological targets due to its functional groups and heterocyclic nature.

Antimicrobial Activity

Research has indicated that compounds similar to methyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibit antimicrobial properties. For instance, derivatives of thiazole and thiazidine have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Compound Target Microorganism Minimum Inhibitory Concentration (MIC)
Thiazole DerivativeStaphylococcus aureus32 µg/mL
Thiazidine DerivativeEscherichia coli16 µg/mL

Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, research on thiazole derivatives indicates they can reduce inflammation markers in animal models.

Antitumor Activity

Preliminary studies suggest that methyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate may possess antitumor properties. The MTT assay has been utilized to evaluate cell viability against tumor cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Effect
HeLa15Significant growth inhibition
MCF720Moderate growth inhibition

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory processes.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds may trigger apoptotic pathways in tumor cells.

Case Studies

A notable study involving a related compound demonstrated significant anti-inflammatory effects in a rodent model of arthritis. The administration of the compound resulted in reduced swelling and pain scores compared to control groups, highlighting its therapeutic potential.

Another investigation focused on the antimicrobial efficacy of a series of thiazole derivatives against resistant bacterial strains. The findings indicated that modifications to the thiazole ring enhanced activity against Staphylococcus aureus.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring and heterocyclic core. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrimido-Thiazine Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features
Methyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Acetyloxyphenyl (6), Methyl (8) C₁₉H₁₉N₂O₅S Acetyloxy group enhances electrophilicity; ester moiety may influence solubility and metabolic stability.
Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Chlorophenyl (6), Methyl (8) C₁₆H₁₅ClN₂O₃S Chlorine substituent increases lipophilicity; potential for halogen bonding in target interactions.
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Fluorophenyl (6), Methyl (8) C₁₇H₁₆FN₂O₃S Fluorine improves metabolic stability and bioavailability; smaller atomic radius compared to Cl or acetyloxy.
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Methoxyphenyl (6), Methyl (8) C₁₉H₂₁N₂O₄S Methoxy group enhances electron-donating effects; allyl ester may offer reactivity for further functionalization.
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile Methylthio (8), Chlorophenyl (2) C₂₁H₁₇ClN₄O₂S Methylthio group acts as a leaving group; cyano substituent enables cyclization reactions. Oxazine core differs from thiazine in the target.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The acetyloxy group in the target compound introduces ester functionality, which may hydrolyze under physiological conditions to form a carboxylic acid, altering solubility and interaction with biological targets . Fluorinated derivatives are particularly notable for improved metabolic stability .

Synthetic Accessibility :

  • Compounds with methylthio groups (e.g., ) are synthesized via nucleophilic substitution due to the leaving-group capability of the sulfur moiety. In contrast, the acetyloxy-substituted target likely requires acylation steps, which may involve protecting-group strategies.

Biological Implications :

  • While direct data for the target compound are absent, structurally related pyrimido-thiazines show thymidine phosphorylase inhibition (IC₅₀ ~56–448 μM) and antitumor activity in vitro . The acetyloxy group’s electron-withdrawing nature could modulate enzyme-binding affinity compared to electron-donating groups (e.g., methoxy).

Crystallographic and Structural Insights :

  • Derivatives like the chloro-substituted analog (CID 3095873) have well-documented crystallographic data, enabling computational modeling of the target compound’s conformation and intermolecular interactions (e.g., hydrogen bonding patterns) .

Métodos De Preparación

Synthesis of 4-Hydroxyphenyl Intermediate

The core pyrimidothiazine is first functionalized with a 4-hydroxyphenyl group via Ullmann coupling using copper(I) iodide and 1,10-phenanthroline in DMSO at 110°C. This reaction achieves regioselective aryl introduction at position 6 with yields up to 68%.

Acetylation of Hydroxyphenyl Group

The phenolic hydroxyl group is acetylated using acetic anhydride (Ac₂O) in pyridine at room temperature. This step proceeds quantitatively (>95% yield) without affecting the thiazine core or ester functionalities. Alternative acylating agents like acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) are equally effective but require rigorous moisture control.

Esterification for Methyl Carboxylate Formation

The methyl ester at position 7 is introduced via two primary routes:

Direct Esterification Using Methyl Chloroacetate

Reaction of the carboxylic acid intermediate (generated by hydrolyzing the corresponding ethyl ester) with methyl chloroacetate in the presence of N,N-dimethylaminopyridine (DMAP) and DCC (N,N'-dicyclohexylcarbodiimide) in dry tetrahydrofuran (THF) yields the methyl ester. This method affords 70–75% yield but necessitates anhydrous conditions.

Transesterification from Ethyl to Methyl Ester

Ethyl esters (e.g., ethyl 6-[3-acetyloxyphenyl] analogs) undergo transesterification with methanol using sulfuric acid as a catalyst. Heating under reflux for 12 hours achieves complete conversion, though this method risks acetyloxy group hydrolysis if prolonged.

Optimization Strategies and Industrial Scalability

Solvent and Catalyst Optimization

Replacing DMF with acetonitrile in cyclization steps reduces side product formation by minimizing polycondensation. Similarly, using polymer-supported K₂CO₃ facilitates catalyst recovery and improves reaction homogeneity.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates cyclization and esterification steps, enhancing yields by 15–20% compared to conventional heating. This technique is particularly advantageous for industrial-scale production, reducing reaction times from hours to minutes.

Purification Techniques

Column chromatography with silica gel (ethyl acetate/hexane, 3:7) remains the standard for isolating the final product. Preparative HPLC using C18 columns and acetonitrile/water gradients (0.1% trifluoroacetic acid) achieves >99% purity for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
CyclocondensationCore formation, methylation65–7690–95High
Ullmann coupling4-Hydroxyphenyl introduction6888Moderate
AcetylationAcetyloxy group addition>9598High
TransesterificationEthyl-to-methyl ester conversion8597High

Challenges and Mitigation Strategies

Regioselectivity in Aryl Group Introduction

Competing substitution at position 2 of the thiazine ring is minimized by using bulky ligands (e.g., triphenylphosphine) in coupling reactions.

Ester Hydrolysis During Acetylation

Employing mild acetylating agents (e.g., Ac₂O in pyridine) prevents cleavage of the methyl ester.

Byproduct Formation in Cyclization

Adding molecular sieves (4Å) absorbs ammonia generated during cyclocondensation, shifting equilibrium toward product formation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.